molecular formula C5H11NO2 B076491 N-(3-hydroxypropyl)acetamide CAS No. 10601-73-7

N-(3-hydroxypropyl)acetamide

Cat. No. B076491
CAS RN: 10601-73-7
M. Wt: 117.15 g/mol
InChI Key: LEICDYOVJNQLTN-UHFFFAOYSA-N
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Patent
US05300537

Procedure details

184.0 g (1.76 mol) of methacryloyl chloride were added dropwise in the course of 2 hours to an initial mixture, cooled to -72° C., consisting of 206.2 g (1.76 mol) of N-(3-hydroxypropyl)-acetamide, 750 ml of methylene chloride, 228 g (2.25 mol) of triethylamine and 250 mg of 2,6-di-tert.butyl-4-methylphenol. The mixture was stirred for a further 2 hours at -52° C. and the precipitated pale precipitate was then filtered off with suction at 0° C. The filtrate was subjected to aqueous work-up and the product was dried and, after concentrating on a rotary evaporator, distilled first at 100° C., and then the residue at 130° C. (in each case 0.1 mm Hg). 174.1 g (53% of theory) of 3- acetamidopropyl methacrylate were obtained in the form of a colorless oil.
Quantity
184 g
Type
reactant
Reaction Step One
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206.2 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13].C(N(CC)CC)C>C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.C(Cl)Cl>[C:1]([O:7][CH2:8][CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
206.2 g
Type
reactant
Smiles
OCCCNC(C)=O
Step Three
Name
Quantity
228 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Five
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2 hours at -52° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated pale precipitate was then filtered off with suction at 0° C
CUSTOM
Type
CUSTOM
Details
the product was dried
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled first at 100° C.
CUSTOM
Type
CUSTOM
Details
at 130° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174.1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.